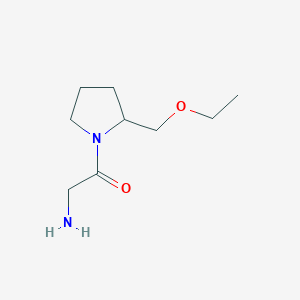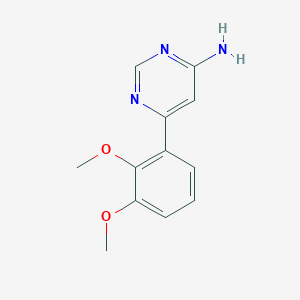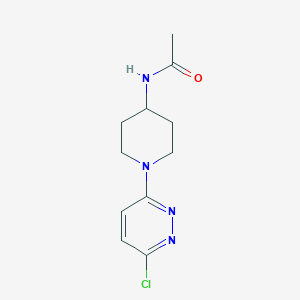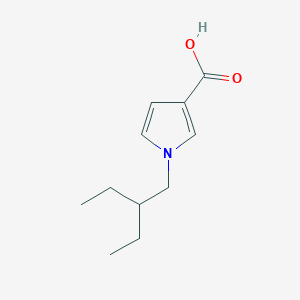
Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate
Overview
Description
Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate (DEFMNP) is an organic compound that has been used in scientific research for a variety of purposes. It is a phosphonate ester, which is a type of compound that is formed when a phosphonic acid is reacted with an alcohol. DEFMNP has been found to be useful in a wide range of scientific applications due to its unique properties.
Mechanism of Action
The mechanism of action of Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate is not yet fully understood. However, it is believed to act as an inhibitor of enzymes due to its ability to bind to the active sites of enzymes. This binding can prevent the enzyme from catalyzing the reaction, thereby inhibiting its activity. Additionally, Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate is believed to interact with proteins, which can affect the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate are not yet fully understood. However, it is known to interact with proteins and enzymes, which can affect the structure and function of the proteins and the activity of the enzymes. Additionally, Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate has been found to be a substrate for enzymes, which can affect the rate of the enzyme-catalyzed reaction.
Advantages and Limitations for Lab Experiments
The main advantage of using Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate in laboratory experiments is its unique properties. It has been found to be a useful reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a substrate for enzymes. Additionally, it has been found to be useful in the study of enzyme kinetics, protein folding, and drug delivery. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. Additionally, it is not very stable in air, so it must be stored in a sealed container.
Future Directions
There are a number of potential future directions for the use of Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate in scientific research. It could be used to study the structure and function of proteins, as well as their interactions with other molecules. Additionally, it could be used to study the mechanism of action of enzymes and to develop new drugs or drug delivery systems. Additionally, it could be used to study the effects of environmental factors on protein structure and function. Finally, it could be used to study the effects of Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate on cell signaling pathways and to develop new drugs or therapies for diseases.
Scientific Research Applications
Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate has been used in a variety of scientific applications due to its unique properties. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a substrate for enzymes. Additionally, it has been used in the study of enzyme kinetics, protein folding, and drug delivery. It has also been used in the study of protein-protein interactions and in the study of the structure and function of proteins.
properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-fluoro-5-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FNO6P/c1-4-19-21(17,20-5-2)8-9-6-12(18-3)11(14(15)16)7-10(9)13/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXXABXORUKBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C=C1F)[N+](=O)[O-])OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FNO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1471896.png)








![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)


![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)
